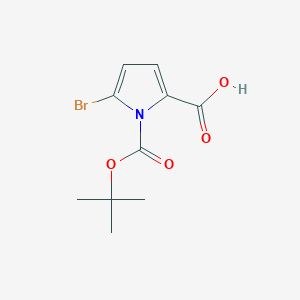
5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H12BrNO4 and its molecular weight is 290.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid (5-Br-Boc-pyrrole-2-carboxylic acid) is a compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12BrN2O4
- Molecular Weight : 290.11 g/mol
- CAS Number : 117657-41-7
- IUPAC Name : 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid
The compound features a pyrrole ring with a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This structure enhances its electrophilicity and reactivity, making it suitable for various synthetic applications.
Antimicrobial Properties
Research indicates that pyrrole derivatives, including 5-Br-Boc-pyrrole-2-carboxylic acid, exhibit antimicrobial activity. A study on related pyrrole compounds demonstrated significant anti-tuberculosis (anti-TB) activity, with some derivatives showing minimal inhibitory concentrations (MICs) below 0.016 μg/mL against Mycobacterium tuberculosis . The structure–activity relationship (SAR) studies revealed that modifications to the pyrrole ring can enhance biological efficacy.
Cytotoxicity Studies
While specific cytotoxicity data for 5-Br-Boc-pyrrole-2-carboxylic acid is limited, related compounds in the pyrrole class have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain pyrrole derivatives can induce apoptosis in hematological cancers . The potential for 5-Br-Boc-pyrrole-2-carboxylic acid to exhibit similar effects warrants further investigation.
Applications in Drug Development
The versatility of 5-Br-Boc-pyrrole-2-carboxylic acid as a synthetic intermediate makes it valuable in drug development. Its bromine atom enhances reactivity, allowing for further functionalization and the creation of complex pharmaceutical agents. The Boc group facilitates selective reactions without interfering with the carboxylic acid functionality, enabling the design of targeted drug candidates.
Synthesis and Evaluation of Pyrrole Derivatives
A recent study explored the synthesis of various pyrrole derivatives based on the structure of MmpL3 inhibitors. The findings indicated that compounds derived from pyrrole structures exhibited potent anti-TB activity and low cytotoxicity . This underscores the therapeutic potential of pyrrole-based compounds, including 5-Br-Boc-pyrrole-2-carboxylic acid.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-1H-pyrrole-2-carboxylic acid | Lacks tert-butoxycarbonyl group | More reactive due to absence of protective group |
| 5-Methyl-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | Methyl substitution at the 5-position | May exhibit different biological activities |
| 5-Chloro-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | Chlorine instead of bromine | Different electrophilic properties |
This table highlights how structural modifications influence biological activity and reactivity profiles among similar compounds.
Propiedades
IUPAC Name |
5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-10(2,3)16-9(15)12-6(8(13)14)4-5-7(12)11/h4-5H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYPLGOVUSKXRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553672 |
Source


|
| Record name | 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117657-41-7 |
Source


|
| Record name | 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













